(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
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Overview
Description
(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-methoxyphenylhydrazine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The final product is obtained after purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, halogenating agents, elevated temperatures.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biology: In biological research, (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry for the development of antifungal, antibacterial, and anticancer agents. Its triazole ring is a common motif in many bioactive molecules.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of the target, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
(4-Methoxyphenyl)methanol: A simpler compound with a methoxyphenyl group but lacking the triazole ring.
(4-Methoxyphenyl)triazole: A compound with a similar triazole ring but different substituents on the phenyl group.
(4-Methoxyphenyl)hydrazine: A precursor in the synthesis of triazole derivatives.
Uniqueness: (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both the methoxyphenyl group and the triazole ring, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and a wide range of scientific research applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCZXRTOZIUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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